molecular formula C23H25N3O B2603088 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one CAS No. 2380181-41-7

3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one

Cat. No.: B2603088
CAS No.: 2380181-41-7
M. Wt: 359.473
InChI Key: XRHTUPAMYBWPJB-UHFFFAOYSA-N
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Description

3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

    Formation of the Indenyl Piperidine Intermediate: This step involves the reaction of 2,3-dihydro-1H-inden-2-ylamine with piperidine under controlled conditions.

    Coupling with Quinazolinone: The intermediate is then coupled with a quinazolinone derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinazolinone derivatives with additional oxygen functionalities.

    Reduction: Formation of reduced derivatives with hydrogenated rings.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one has several applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting neurological disorders.

    Biological Studies: Used in studies to understand its interaction with various biological targets.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes involved in neurological pathways, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-2-one
  • 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-6-one

Uniqueness

The unique structure of 3-{[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one, particularly the positioning of the indenyl and piperidinyl groups, gives it distinct pharmacological properties compared to its analogs.

Properties

IUPAC Name

3-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c27-23-21-7-3-4-8-22(21)24-16-26(23)15-17-9-11-25(12-10-17)20-13-18-5-1-2-6-19(18)14-20/h1-8,16-17,20H,9-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRHTUPAMYBWPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC3=CC=CC=C3C2=O)C4CC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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